molecular formula C6H11N5O B12824905 N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide

N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide

Cat. No.: B12824905
M. Wt: 169.19 g/mol
InChI Key: ODEXLRNDFXOTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide (CAS 687969-34-2) is a synthetic organic compound with the molecular formula C6H11N5O and a molecular weight of 169.18 g/mol . This chemical features a 1H-imidazole ring, a privileged scaffold in medicinal chemistry, linked to a 2-aminoacetohydrazide chain . The 1H-imidazole ring is a five-membered aromatic heterocycle known for its amphoteric nature and significant solubility in polar solvents . This ring system is a fundamental building block in biology, found in the amino acid histidine, the neurotransmitter histamine, and purine bases . Due to the presence of the imidazole moiety, this compound is of significant interest in pharmaceutical and agrochemical research . The imidazole ring is a key structural component in a wide array of bioactive molecules and approved drugs, including antifungals, antiprotozoals, antihistamines, and antiulcer agents . The hydrazide functional group in its structure also makes it a valuable synthon for further chemical derivatization and synthesis of more complex molecules . Researchers can explore its potential as a precursor in heterocyclic chemistry or investigate its biochemical properties, leveraging the known pharmacological versatility of imidazole-containing compounds which exhibit activities including antibacterial, antitumor, antiviral, and antioxidant effects . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-amino-N'-(1H-imidazol-5-ylmethyl)acetohydrazide

InChI

InChI=1S/C6H11N5O/c7-1-6(12)11-10-3-5-2-8-4-9-5/h2,4,10H,1,3,7H2,(H,8,9)(H,11,12)

InChI Key

ODEXLRNDFXOTJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CNNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide typically involves the condensation of an imidazole derivative with an appropriate hydrazide. One common method includes the reaction of 1H-imidazole-4-carboxaldehyde with hydrazine hydrate under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the imidazole ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or other biological processes. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s closest analogs differ in:

  • Heterocycle type : Imidazole vs. benzimidazole.
  • Hydrazide substituents : Presence/absence of benzylidene groups, halogenation, or electron-donating/withdrawing groups.
  • Functional group modifications : Thioether linkages, methoxy, nitro, or hydroxy substituents.

Impact of Structural Modifications on Bioactivity

  • Imidazole vs. In contrast, imidazole-based compounds (e.g., ) may offer better solubility due to reduced hydrophobicity.
  • Substituent Effects: Halogenation: Halogenated benzylidene groups (e.g., in ) increase lipophilicity and membrane permeability, enhancing antimicrobial activity . Methoxy Groups: Electron-donating methoxy substituents () improve stability but may reduce reactivity in electrophilic environments .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Imidazole-imine analogs () demonstrate significant molecular twisting (dihedral angles ~56°) and stabilization via weak interactions (C–H⋯N, π-π stacking), influencing solubility and bioavailability .
  • Melting Points : Derivatives with hydroxy or nitro groups (e.g., ) exhibit higher melting points (250–320°C), correlating with increased intermolecular hydrogen bonding .

Biological Activity

N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Properties

The compound this compound features an imidazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

N 1H Imidazol 4 yl methyl 2 aminoacetohydrazide\text{N 1H Imidazol 4 yl methyl 2 aminoacetohydrazide}

This compound is synthesized through the reaction of imidazole derivatives with hydrazides, leading to the formation of a hydrazone linkage that enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in inflammation and cancer progression. The imidazole ring facilitates coordination with metal ions, which can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α): Studies have shown that compounds with similar structures can effectively inhibit TNF-α production in macrophages, a crucial mediator in inflammatory responses .
  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: Compounds designed based on similar scaffolds have demonstrated the ability to inhibit p38 MAPK activity, which is involved in stress responses and inflammation .

Biological Activity Data

The following table summarizes various studies that have evaluated the biological activity of this compound and related compounds.

StudyCompound TestedBiological ActivityIC50 (µM)Notes
4aAnti-TNF-α10Effective in vitro and in vivo
5CK1δ Inhibition0.040Highly selective inhibitor
4Anticancer ActivityVariesInhibits proliferation in tumor cell lines

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of hydrazone derivatives similar to this compound. The results indicated that these compounds significantly reduced TNF-α levels in cultured macrophages, demonstrating a potential therapeutic application in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of imidazole-containing compounds on various cancer cell lines. The results revealed that certain derivatives exhibited potent anticancer activity, leading to a decrease in cell viability at concentrations as low as 10 µM . This suggests that this compound may also possess similar properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.